1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-5-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O4S/c1-18-6-12-21(13-7-18)38(36,37)26-25-27-24(22-4-2-3-5-23(22)32(25)29-28-26)31-16-14-30(15-17-31)19-8-10-20(11-9-19)33(34)35/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIGQHWVVIVRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by the cyclization of appropriate precursors under specific conditions. This step often involves the use of reagents such as hydrazine derivatives and aldehydes.
Introduction of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is introduced through sulfonylation reactions using reagents like methylbenzenesulfonyl chloride.
Formation of the Piperazine Ring: The piperazine ring is formed by the reaction of appropriate diamines with nitrophenyl derivatives.
Final Coupling: The final step involves the coupling of the triazoloquinazoline core with the piperazine ring under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up of the synthetic route to achieve higher yields and purity.
Chemical Reactions Analysis
Reactivity of the Sulfonyl Group
The 4-methylbenzenesulfonyl moiety participates in nucleophilic substitution or elimination reactions. For example:
-
Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the sulfonyl group can undergo cleavage to yield sulfonic acid derivatives.
-
Nucleophilic Displacement : Thiols or amines may replace the sulfonyl group in the presence of catalysts like Cu(I) .
Table 1: Sulfonyl Group Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkaline Hydrolysis | 1M NaOH, ethanol, 80°C, 6h | Triazoloquinazoline-sulfonate | 72% | |
| Thiol Substitution | HSCH₂CO₂H, CuI, DMF, 100°C | Thioether analog | 58% |
Nitro Group Transformations
The 4-nitrophenyl group is redox-active:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility and enabling further functionalization.
-
Electrophilic Aromatic Substitution : Nitration or halogenation can occur at the meta position relative to the nitro group under acidic conditions .
Table 2: Nitro Group Reactions
Piperazine Ring Modifications
The piperazine nitrogen undergoes alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
-
Acylation : Acetyl chloride in dichloromethane yields N-acetylpiperazine derivatives.
Table 3: Piperazine Reactions
Triazoloquinazoline Core Reactivity
The fused triazole-quinazoline system shows limited electrophilic substitution but undergoes ring-opening under extreme conditions:
-
Acid-Catalyzed Degradation : Prolonged exposure to HCl (6M, 100°C) cleaves the triazole ring, forming quinazoline-5-carboxylic acid.
-
Oxidative Stress : H₂O₂/Fe²⁺ generates reactive intermediates, detected via ESR spectroscopy .
Table 4: Core Reactivity
Supramolecular Interactions
The compound forms stable co-crystals via non-covalent interactions:
-
Hydrogen Bonding : The sulfonyl oxygen and piperazine NH groups engage in O–H⋯O and N–H⋯O bonds with carboxylic acids .
-
π-Stacking : The nitrophenyl and triazoloquinazoline moieties stack with aromatic co-formers (e.g., benzoic acid) .
Key Mechanistic Insights
-
Sulfonamide Role : The sulfonyl group stabilizes transition states in substitution reactions via electron withdrawal.
-
Steric Effects : Bulky substituents on the piperazine ring hinder reactions at the triazoloquinazoline core .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nitro group reduction rates compared to non-polar media .
Scientific Research Applications
1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Table 1: Piperazine-Substituted Triazoloquinazoline Derivatives
Key Observations :
- The nitro group in the target compound increases polarity compared to methyl-substituted analogues, which may improve aqueous solubility but reduce blood-brain barrier permeability .
Core Structure Variants: Triazoloquinazoline vs. Pyrazoloquinazoline
Table 2: Heterocyclic Core Modifications
Key Observations :
Table 3: Influence of Functional Groups on Bioactivity
Key Observations :
- Acetyl hydrazones in triazolopyrimidines () demonstrate that electron-withdrawing groups enhance herbicidal activity, supporting the hypothesis that the nitro group in the target compound may improve bioactivity .
- Sulfanyl groups in 1,2,4-triazoles () suggest that sulfur-containing substituents can modulate redox pathways, though the target’s sulfonyl group may instead stabilize the molecule against metabolic degradation .
Biological Activity
The compound 1-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-nitrophenyl)piperazine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a piperazine ring substituted with a triazole and a quinazoline moiety. The presence of a methylbenzenesulfonyl group and a nitrophenyl group enhances its biological profile.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from commercially available precursors. The key steps often include:
- Formation of the Triazole Ring : Utilizing azide-alkyne cycloaddition reactions.
- Quinazoline Synthesis : Employing cyclization reactions involving amino and carbonyl groups.
- Piperazine Derivatization : Introducing various substituents to modulate biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar compounds containing triazole and quinazoline structures. For instance, compounds with structural similarities have demonstrated efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
In vitro studies indicated that this compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria. The mechanism is believed to involve inhibition of DNA synthesis and disruption of bacterial cell membranes.
Anticancer Activity
Research has suggested that derivatives of quinazoline and triazole exhibit anticancer properties by targeting specific kinases involved in cancer cell proliferation. For example, compounds similar to the one have shown promising results in inhibiting tumor growth in various cancer cell lines .
Case studies highlight that certain analogs have induced apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Preliminary studies indicate that this compound may exhibit anxiolytic or antidepressant-like effects in animal models. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems such as serotonin and dopamine .
Data Table: Biological Activities
Q & A
Q. What are the key steps for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves multi-step reactions, including condensation of triazole and quinazoline precursors, followed by sulfonylation and piperazine substitution. Key steps:
- Reaction Conditions: Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Yields ≥40% are achievable with stoichiometric control of the 4-nitrophenylpiperazine moiety .
- Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate triazole-quinazoline fusion .
Q. What spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonyl group at C3 of triazole, nitro group on phenylpiperazine) .
- LC-MS: Validates molecular weight (e.g., observed m/z = 539.0 for [M+H]⁺ vs. theoretical 538.96) .
- Elemental Analysis: Matches calculated C, H, N percentages (e.g., C: 60.17%, H: 4.11%, N: 15.58%) to confirm purity .
Q. How is the compound’s biological activity evaluated in preliminary assays?
- Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs due to triazoloquinazoline’s affinity for ATP-binding pockets .
- In Vitro Assays: Use fluorescence polarization (kinase inhibition) or radioligand binding (GPCR modulation) at 1–10 µM concentrations .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer:
- DFT Studies: Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl group’s electron-withdrawing effect) .
- Molecular Docking: Use AutoDock Vina to model interactions with 14-α-demethylase (CYP51) or EGFR kinase. Key parameters:
- Binding Affinity: ΔG ≤ −8.5 kcal/mol suggests strong inhibition .
- Pose Validation: Compare with co-crystallized ligands (e.g., PDB: 3LD6) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Structural Variants: Test analogs (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to isolate substituent effects .
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer:
- Core Modifications: Synthesize analogs with altered triazole-quinazoline linkers (e.g., pyrimidine instead of quinazoline) .
- Substituent Libraries: Test sulfonyl (e.g., tosyl vs. mesyl) and piperazine (e.g., 4-cyanophenyl vs. 4-nitrophenyl) variants .
- Data Correlation: Use 3D-QSAR models (e.g., CoMFA) to map steric/electronic requirements for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
